2-(Ethylsulfanyl)-4-fluoroaniline
Description
2-(Ethylsulfanyl)-4-fluoroaniline is an organic compound characterized by the presence of an ethylsulfanyl group and a fluorine atom attached to an aniline ring
Properties
IUPAC Name |
2-ethylsulfanyl-4-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGVIHPTVZRLHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethylsulfanyl)-4-fluoroaniline typically involves the nucleophilic substitution reaction of 4-fluoronitrobenzene with ethanethiol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack, and a reducing agent like iron powder or catalytic hydrogenation for the reduction step.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfanyl)-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfanyl)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfanyl)-4-fluoroaniline involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects. The ethylsulfanyl and fluorine groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating its activity.
Comparison with Similar Compounds
2-(Methylsulfanyl)-4-fluoroaniline: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
2-(Ethylsulfanyl)-4-chloroaniline: Similar structure but with a chlorine atom instead of a fluorine atom.
2-(Ethylsulfanyl)-4-bromoaniline: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness: 2-(Ethylsulfanyl)-4-fluoroaniline is unique due to the presence of both an ethylsulfanyl group and a fluorine atom, which can impart distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
2-(Ethylsulfanyl)-4-fluoroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHFNS
- Molecular Weight : 185.25 g/mol
The presence of the ethylsulfanyl group and the fluorine atom at specific positions on the aniline ring enhances its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, likely due to its ability to inhibit bacterial DNA gyrase and topoisomerase enzymes, which are critical for bacterial DNA replication and transcription .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against cancer cell lines, including HeLa and MDA-MB-231 cells. The mechanism may involve tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated through IC50 measurements against various cell lines, indicating its potential as a chemotherapeutic agent .
Synthesis Methods
The synthesis of this compound typically involves:
- Starting Materials : 4-fluoroaniline and ethyl sulfide.
- Reagents : Common reagents include bases such as sodium hydride or potassium carbonate to facilitate nucleophilic substitution reactions.
- Reaction Conditions : The reaction is usually performed under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Case Studies
- Antitumor Activity in Cell Lines
- Mechanism of Action
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 185.25 g/mol |
| Antimicrobial Activity | Effective against specific bacteria |
| Antitumor IC50 (HeLa) | ~50 nM |
| Mechanism | Inhibition of tubulin polymerization |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
